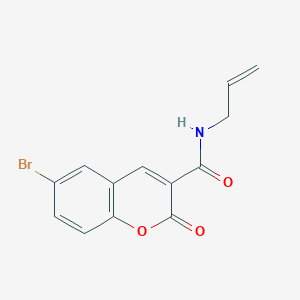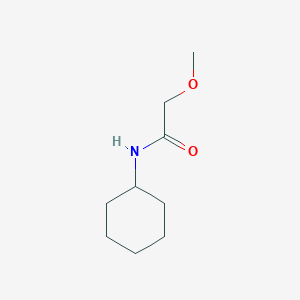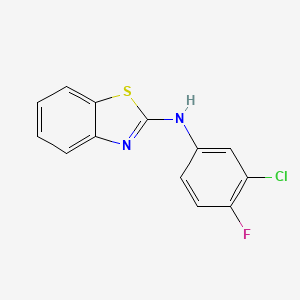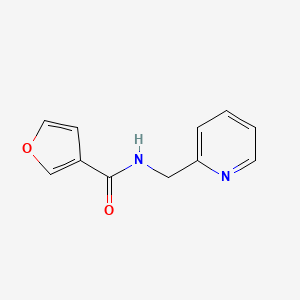
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol, also known as CMIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white, crystalline solid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has also been shown to activate the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and physiological effects:
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has also been shown to reduce the activity of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is a mediator of inflammation. In vivo studies have shown that (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol in lab experiments is its relatively low cost and easy availability. (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is its low solubility in water, which can make it difficult to use in aqueous-based experiments. This can be overcome by using organic solvents or by modifying the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol to improve its solubility.
Orientations Futures
There are several future directions for the study of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol. One direction is the development of new drugs based on the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol for the treatment of pain and inflammation. Another direction is the study of the pesticidal properties of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol for the development of new pesticides. Additionally, the study of the mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can provide insights into the regulation of inflammation and pain in the body. Finally, the modification of the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can lead to the synthesis of new materials with improved properties.
Méthodes De Synthèse
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1-methylimidazole, followed by reduction of the resulting intermediate with sodium borohydride. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent choice.
Applications De Recherche Scientifique
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been found to have pesticidal properties, making it a potential candidate for the development of new pesticides. In materials science, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in the synthesis of new materials with improved properties.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7,10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJDLUZWIWBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)


![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)




![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)